molecular formula C10H8FN3OS2 B5721511 2-FLUORO-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

2-FLUORO-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

Cat. No.: B5721511
M. Wt: 269.3 g/mol
InChI Key: NYBOLMDFXJNSJD-UHFFFAOYSA-N
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Description

2-Fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of organic compounds known as benzamides. This compound features a benzamide core substituted with a fluorine atom and a thiadiazole ring, which is further substituted with a methylsulfanyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can be achieved through a regioselective approach. One efficient method involves the N-acylation of 3-amino-5-methylsulfanyl-1H-1,2,4-triazole with 2-fluorobenzoyl chloride. This reaction is typically carried out under catalyst- and solvent-free conditions using microwave-assisted Fries rearrangement . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry, such as solvent-free reactions and microwave-assisted synthesis, are likely to be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiadiazole ring.

    Substitution: The fluorine atom and the methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation or nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme inhibition.

    Industry: Its stability and reactivity make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. Theoretical studies and crystallographic analysis have provided insights into the intermolecular interactions and energy frameworks that govern its activity .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide: Similar in structure but with a triazole ring instead of a thiadiazole ring.

    N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetamide: Features additional thiadiazole rings and phenylacetamide groups.

Uniqueness

2-Fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methylsulfanyl groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

2-fluoro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3OS2/c1-16-10-14-13-9(17-10)12-8(15)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBOLMDFXJNSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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